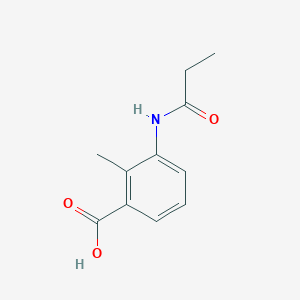![molecular formula C20H18FN5OS B243613 3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243613.png)
3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of thiazole derivatives and has shown promising results in various studies related to cancer and other diseases.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of cell cycle progression. It also inhibits the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is known to promote cell survival and growth.
Biochemical and physiological effects:
3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. It also inhibits cell proliferation by inducing cell cycle arrest at various stages of the cell cycle. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments include its potent activity against cancer cells and its potential therapeutic applications in other diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research related to 3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. These include further studies to determine its safety and efficacy in vivo, the development of more efficient synthesis methods, and the identification of potential drug targets and pathways that can be targeted by this compound. Additionally, further research is needed to explore the potential applications of this compound in other diseases such as Alzheimer's, Parkinson's, and diabetes.
In conclusion, 3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a compound that has shown promising results in various studies related to cancer and other diseases. Its potent activity against cancer cells and its potential therapeutic applications make it an attractive candidate for further research. However, further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other diseases.
Synthesis Methods
The synthesis of 3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex process that involves multiple steps. The most common method involves the reaction of 3-fluorobenzaldehyde with 4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine in the presence of a suitable catalyst. The resulting product is then treated with benzoyl chloride to obtain the final compound.
Scientific Research Applications
3-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has shown promising results in various studies related to cancer and other diseases. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also shown potential in the treatment of other diseases such as Alzheimer's, Parkinson's, and diabetes.
properties
Molecular Formula |
C20H18FN5OS |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-fluoro-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H18FN5OS/c1-2-4-17-23-24-20-26(17)25-19(28-20)14-9-7-13(8-10-14)12-22-18(27)15-5-3-6-16(21)11-15/h3,5-11H,2,4,12H2,1H3,(H,22,27) |
InChI Key |
IFNHPPOWKMMKRS-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methoxy-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B243534.png)

![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]benzenesulfonamide](/img/structure/B243538.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide](/img/structure/B243539.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B243542.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B243543.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B243544.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B243545.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide](/img/structure/B243547.png)
![N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B243550.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B243551.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide](/img/structure/B243552.png)
![N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B243553.png)